molecular formula C11H20N2O2 B12091096 Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B12091096
M. Wt: 212.29 g/mol
InChI Key: XSTOWBSLINCVAA-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-2-azabicyclo[410]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclo heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the use of 4-hydroxymethyl pyridine as a starting material. The process includes several key steps such as:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to its specific azabicyclo heptane structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(12)7-8(11)13/h8H,4-7,12H2,1-3H3

InChI Key

XSTOWBSLINCVAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1C2)N

Origin of Product

United States

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